N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with phenyl isocyanate to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-triazol-2-yl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to thiadiazole and triazole derivatives, oxadiazoles are known for their stability and diverse reactivity, making them valuable in various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-13(16-10-12-7-4-8-20-12)9-14-17-18-15(21-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTFBGQMTXORPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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